The 3(2H)-Pyridazinone Scaffold: A Comprehensive Technical Guide for Drug Discovery
The 3(2H)-Pyridazinone Scaffold: A Comprehensive Technical Guide for Drug Discovery
The 3(2H)-pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This six-membered ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making it a privileged scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of the 3(2H)-pyridazinone core, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The 3(2H)-pyridazinone ring system possesses a unique combination of structural features that influence its physicochemical properties and biological activity. The presence of the amide bond within the heterocyclic ring allows for tautomerization, and the nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1]
Below is a summary of key computed and experimental properties for the parent 3(2H)-pyridazinone molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | PubChem[2] |
| Molecular Weight | 96.09 g/mol | PubChem[2] |
| CAS Registry Number | 504-30-3 | NIST WebBook[3] |
| IUPAC Name | Pyridazin-3(2H)-one | NIST WebBook[3] |
| XLogP3-AA (LogP) | -0.7 | PubChem[2] |
Synthesis of the 3(2H)-Pyridazinone Scaffold
The construction of the 3(2H)-pyridazinone ring is a well-established area of organic synthesis, with several reliable methods available. The most common and versatile approach involves the condensation of a γ-keto acid with hydrazine or its derivatives.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one, which can then be aromatized if desired.
A general workflow for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones is depicted below.
Synthesis of 4,5-dihydropyridazin-3(2H)-ones.
Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol describes the synthesis of a dihydropyridazinone derivative from a γ-keto acid and hydrazine hydrate.[5]
Materials:
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4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (55%)
-
Ethanol
Procedure:
-
A mixture of 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (0.85 mL; 55%) in 30 mL of ethanol is refluxed for 4 hours.[5]
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The reaction mixture is then cooled.[5]
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The precipitate that forms is collected by filtration, dried, and crystallized from ethanol to yield the final product.[5]
Reactivity and Functionalization
The 3(2H)-pyridazinone scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The nitrogen atom at the 2-position (N2) can be readily alkylated or acylated. The carbon atoms of the ring, particularly at positions 4, 5, and 6, can also be substituted to modulate the electronic and steric properties of the molecule.[4]
Spectroscopic Characterization
The structural elucidation of 3(2H)-pyridazinone derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Key Spectroscopic Features |
| ¹H NMR | The chemical shifts of the ring protons provide information about the substitution pattern. The NH proton of the amide group typically appears as a broad singlet.[6] |
| ¹³C NMR | The carbonyl carbon of the pyridazinone ring exhibits a characteristic resonance at a downfield chemical shift.[6] |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.[6] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7] |
Biological Activities and Signaling Pathways
Derivatives of the 3(2H)-pyridazinone scaffold have been reported to exhibit a wide range of pharmacological activities, including:
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Anti-inflammatory and Analgesic: Many pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[8][9]
-
Anticancer: Some derivatives have shown potent anti-proliferative activity against various cancer cell lines.[5] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer progression, such as tyrosine kinases.
-
Cardiovascular: Certain pyridazinone-based compounds have demonstrated vasodilatory and antihypertensive effects, often through mechanisms like phosphodiesterase (PDE) inhibition.[1]
-
Antimicrobial: The scaffold has also been explored for the development of antibacterial and antifungal agents.[10][11]
Cyclooxygenase-2 (COX-2) Inhibition Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and some pyridazinone derivatives are attributed to their inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.
COX-2 Inhibition by 3(2H)-pyridazinone derivatives.
Experimental Protocol: In Vitro Anti-proliferative Assay against HCT116 Cells
This protocol outlines a method to evaluate the anti-proliferative effects of novel 3(2H)-pyridazinone derivatives on human colon carcinoma cells.[5]
Cell Line and Culture:
-
Human colon carcinoma cell line HCT116.
-
Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The synthesized 3(2H)-pyridazinone compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
A reference drug (e.g., daunorubicin) is used as a positive control.
-
After a specific incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.
-
The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are calculated.[5]
Conclusion
The 3(2H)-pyridazinone scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its favorable physicochemical properties, accessible synthetic routes, and the diverse range of biological activities exhibited by its derivatives underscore its importance. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of this scaffold is essential for the rational design of new and effective therapeutic agents. The information presented in this guide serves as a foundational resource to aid in these endeavors.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3(2H)-Pyridazinone [webbook.nist.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. sarpublication.com [sarpublication.com]
- 10. scispace.com [scispace.com]
- 11. ovid.com [ovid.com]
